Ethyl 3-bromo-1-ethyl-5-methylpyrazole-4-carboxylate
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Overview
Description
Ethyl 3-bromo-1-ethyl-5-methylpyrazole-4-carboxylate is a chemical compound with the molecular formula C7H9BrN2O2 . It falls within the class of pyrazole derivatives and contains a bromine atom, an ethyl group, and a methyl group attached to the pyrazole ring. The ester functionality at the 4-position of the pyrazole ring indicates its carboxylate nature .
Synthesis Analysis
The synthesis of Ethyl 3-bromo-1-ethyl-5-methylpyrazole-4-carboxylate involves several steps. While I don’t have specific synthetic procedures for this compound, it typically starts with the reaction of a pyrazole derivative (such as 3-bromo-1-methylpyrazole) with ethyl chloroformate or ethyl bromoacetate to introduce the ethyl ester group. Subsequent bromination at the 3-position yields the desired product .
Molecular Structure Analysis
The molecular structure of Ethyl 3-bromo-1-ethyl-5-methylpyrazole-4-carboxylate consists of a pyrazole ring with substituents. The bromine atom is attached at the 3-position, the ethyl group at the 1-position, and the methyl group at the 5-position. The carboxylate ester group is linked to the 4-position of the pyrazole ring .
Chemical Reactions Analysis
- Cross-Coupling Reactions : The ethyl group can serve as a handle for Suzuki, Heck, or Sonogashira coupling reactions .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
ethyl 3-bromo-1-ethyl-5-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-12-6(3)7(8(10)11-12)9(13)14-5-2/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVQBMBSPQXLPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)Br)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate |
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